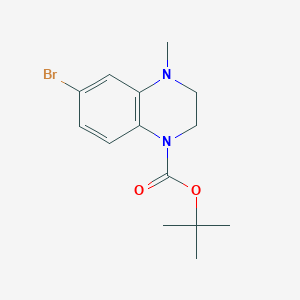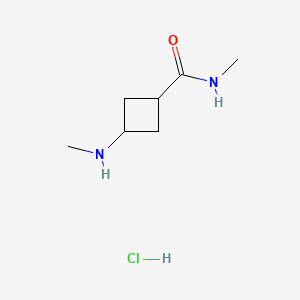![molecular formula C8H13NO B13487921 [(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
[(3-Isocyanopropoxy)methyl]cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Isocyanopropoxy)methyl]cyclopropane is an organic compound with a unique structure that combines a cyclopropane ring with an isocyanate functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Isocyanopropoxy)methyl]cyclopropane typically involves the reaction of cyclopropylmethyl alcohol with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylmethyl alcohol and an isocyanate source, such as phenyl isocyanate. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
[(3-Isocyanopropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketone, while reduction can produce cyclopropylmethylamine .
Aplicaciones Científicas De Investigación
[(3-Isocyanopropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(3-Isocyanopropoxy)methyl]cyclopropane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity can lead to the formation of stable covalent bonds, altering the function or activity of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropylmethyl isocyanate
- Cyclopropylmethyl carbamate
- Cyclopropylmethyl urea
Uniqueness
[(3-Isocyanopropoxy)methyl]cyclopropane is unique due to its combination of a cyclopropane ring and an isocyanate group. This structure imparts distinct reactivity and stability compared to other similar compounds. The presence of the cyclopropane ring adds strain, making the compound more reactive in certain conditions .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-isocyanopropoxymethylcyclopropane |
InChI |
InChI=1S/C8H13NO/c1-9-5-2-6-10-7-8-3-4-8/h8H,2-7H2 |
Clave InChI |
JBPYSTQMGZINBJ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCCOCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)


![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)






![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)

